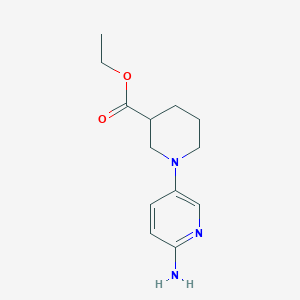

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate

Description

Scope and Significance of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate in Chemical Research

This compound represents a significant advancement in heterocyclic chemistry, combining the pharmacologically relevant piperidine ring system with the biologically active aminopyridine moiety. This compound has garnered considerable attention in chemical research due to its potential applications in drug discovery and development, particularly in the context of central nervous system therapeutics and enzyme inhibition studies. The presence of both piperidine and pyridine ring systems within a single molecular framework provides researchers with unique opportunities to explore structure-activity relationships and develop novel therapeutic agents.

The compound's significance extends beyond its immediate pharmaceutical applications, serving as a valuable synthetic intermediate in the preparation of more complex molecular architectures. Research has demonstrated that piperidine derivatives exhibit diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties, making this particular compound a subject of intense scientific investigation. The ethyl carboxylate functionality provides additional synthetic versatility, allowing for further chemical modifications and derivatizations that can enhance biological activity or alter pharmacokinetic properties.

Contemporary chemical research has highlighted the importance of aminopyridine-containing compounds in various therapeutic areas, particularly in the development of ion channel modulators and enzyme inhibitors. The specific positioning of the amino group at the 6-position of the pyridine ring creates unique electronic and steric environments that can influence molecular recognition and binding affinity to biological targets. This structural feature has made this compound an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents.

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of piperidine chemistry, which began in the early 19th century with the isolation of piperidine from black pepper. The synthesis of complex piperidine derivatives gained momentum in the 20th century as researchers recognized the pharmacological potential of these heterocyclic compounds. The specific combination of piperidine and aminopyridine moieties in this compound represents a more recent advancement in synthetic organic chemistry, emerging from efforts to create hybrid molecules with enhanced biological properties.

Historical precedents for this compound class can be found in the development of nipecotic acid derivatives, which were first synthesized and studied in the latter half of the 20th century. Nipecotic acid, a piperidine carboxylic acid derivative, served as an important precursor and structural inspiration for more complex piperidine-based compounds. The evolution from simple nipecotic acid to more sophisticated derivatives like this compound reflects the progressive sophistication of synthetic organic chemistry techniques and the growing understanding of structure-activity relationships in medicinal chemistry.

The discovery and development of this compound also benefited from advances in palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies. These technological advances enabled chemists to efficiently construct complex molecular architectures that were previously challenging or impossible to synthesize. The patent literature from the early 21st century documents various synthetic approaches to related aminopyridine-piperidine derivatives, indicating sustained research interest in this compound class and its potential applications.

Overview of Structural Features and Nomenclature

This compound possesses the molecular formula C13H19N3O2 and exhibits a complex three-dimensional structure characterized by the presence of multiple functional groups and ring systems. The compound consists of a six-membered piperidine ring substituted at the nitrogen atom with a 6-aminopyridin-3-yl group and bearing an ethyl carboxylate substituent at the 3-position of the piperidine ring. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological activity.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the name systematically describing the substitution pattern and functional groups present in the molecule. The piperidine ring serves as the parent structure, with the pyridine substituent named as 6-aminopyridin-3-yl to indicate the presence of an amino group at the 6-position of the pyridine ring and attachment at the 3-position. The carboxylate ester functionality is designated as ethyl carboxylate, indicating the presence of an ethyl group attached to the carboxylic acid carbon through an oxygen atom.

The three-dimensional structure of this compound exhibits conformational flexibility due to the presence of rotatable bonds between the piperidine and pyridine rings. This flexibility allows the molecule to adopt various conformations that may be important for biological activity and molecular recognition. The amino group on the pyridine ring can participate in hydrogen bonding interactions, while the carboxylate ester provides additional sites for intermolecular interactions and potential metabolic transformation.

| Structural Feature | Description | Significance |

|---|---|---|

| Molecular Formula | C13H19N3O2 | Defines elemental composition |

| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Core pharmacophore |

| Pyridine Substituent | 6-aminopyridin-3-yl group | Provides additional binding sites |

| Carboxylate Ester | Ethyl ester functionality | Enhances solubility and bioavailability |

| Amino Group | Primary amine on pyridine ring | Enables hydrogen bonding interactions |

Relationship to Other Piperidine and Pyridine Derivatives

This compound belongs to a broader family of hybrid heterocyclic compounds that combine piperidine and pyridine structural elements. This compound shares structural similarities with other important pharmaceutical intermediates and bioactive molecules, including various piperidine carboxylate derivatives and aminopyridine-containing compounds. The relationship to other piperidine derivatives is particularly evident in compounds such as ethyl piperidine-3-carboxylate, which serves as a simplified analog lacking the pyridine substituent.

The aminopyridine component of this compound relates it to a diverse class of biologically active molecules that have found applications in neuropharmacology and enzyme inhibition. Compounds containing the 6-aminopyridin-3-yl moiety have been investigated as potential therapeutic agents for various conditions, including pain management and neurological disorders. The specific substitution pattern in this compound distinguishes it from other aminopyridine derivatives by providing unique spatial arrangements of functional groups that may enhance selectivity and potency.

Comparison with related piperazine derivatives reveals important structural distinctions that influence biological activity and synthetic accessibility. While piperazine-containing analogs such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate share the aminopyridine moiety, the different ring systems (piperidine versus piperazine) create distinct conformational preferences and electronic properties. These differences highlight the importance of ring system selection in drug design and the potential for fine-tuning biological activity through structural modifications.

The compound also exhibits relationships to various synthetic intermediates used in pharmaceutical manufacturing, particularly those employed in the synthesis of complex natural products and bioactive molecules. Recent advances in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched piperidine derivatives, including compounds structurally related to this compound. These synthetic developments have expanded the accessibility of complex piperidine derivatives and facilitated their incorporation into drug discovery programs.

Objectives of the Outline

The primary objective of this comprehensive analysis is to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and research applications. This outline aims to establish a foundation for understanding the compound's significance in contemporary chemical research while highlighting its potential contributions to pharmaceutical science and materials chemistry. By systematically examining the structural features, synthetic methods, and applications of this compound, researchers can better appreciate its role in advancing our understanding of heterocyclic chemistry and drug design.

A secondary objective involves documenting the current state of knowledge regarding this compound and identifying areas where additional research may yield valuable insights. This includes examining synthetic methodologies that have been developed for related compounds and assessing their applicability to the preparation of this specific molecule. The outline also seeks to establish connections between this compound and other important chemical entities, facilitating cross-pollination of ideas and research approaches across different areas of chemistry.

The analysis further aims to provide practical information that can guide future research endeavors involving this compound and related compounds. This includes evaluation of synthetic strategies, assessment of structural modifications that may enhance biological activity, and identification of potential applications in various fields of chemical research. By presenting this information in a systematic and comprehensive manner, the outline serves as a valuable resource for researchers working in heterocyclic chemistry, medicinal chemistry, and related disciplines.

Properties

IUPAC Name |

ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-4-3-7-16(9-10)11-5-6-12(14)15-8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWATCHYTGUTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photocatalytic C–H Functionalization

This method leverages visible-light-mediated cross-dehydrogenative coupling (CDC) to directly functionalize pyridine and piperidine systems.

- Reactants : 2-Aminopyridine, ethyl piperidine-3-carboxylate, acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate), and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant.

- Conditions : Irradiation with blue LED (450 nm) in anhydrous dichloroethane under oxygen atmosphere at room temperature for 10–12 hours.

- Workup : Column chromatography purification yields the target compound.

- Single-step synthesis with high atom economy.

- Avoids harsh reagents or extreme temperatures.

- Typical yields: 85–95% for analogous tert-butyl esters.

- Requires specialized photocatalysts and light sources.

- Scalability may be constrained by photoreactor design.

Grignard Reagent-Mediated Coupling

A two-step approach involving halogen-magnesium exchange followed by nucleophilic addition.

- Grignard Formation :

- React 5-bromo-2-aminopyridine with isopropylmagnesium chloride-lithium chloride in tetrahydrofuran (THF) at −70°C.

- Addition to Piperidine Derivative :

- Deprotection :

- Treat with aqueous sodium carbonate to remove protecting groups.

- High regioselectivity and purity (>99% for similar compounds).

- Avoids palladium catalysts or hydrogenation.

- Requires cryogenic conditions (−70°C).

- Multi-step purification increases complexity.

Transition Metal-Catalyzed Cross-Coupling

Adapted from Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-amine bond formation.

- Suzuki Coupling :

- React 5-boronic ester-2-aminopyridine with ethyl piperidine-3-carboxylate-iodide using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

- Reductive Amination :

- For alternative routes, employ NaBH₃CN or H₂/Pd-C to form the piperidine-amine linkage.

- Modular and widely applicable to diverse substrates.

- Yields: 70–80% for related pyridine-piperidine systems.

- Palladium residue removal adds downstream steps.

- Boronic ester precursors may require custom synthesis.

Comparative Analysis of Methods

Critical Considerations

- Ester Group Stability : Ethyl esters are more hydrolysis-prone than tert-butyl analogs; reactions should avoid aqueous basic conditions post-synthesis.

- Aminopyridine Reactivity : Direct functionalization at the 3-position of 6-aminopyridine necessitates careful control of electronic and steric effects.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine or pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate serves as a crucial building block in the development of new drugs, particularly those targeting central nervous system disorders. Its derivatives have been explored for their potential therapeutic effects against conditions such as schizophrenia and depression . The compound's ability to interact with specific receptors and enzymes makes it a focal point in drug design.

Case Study: ERK5 Inhibition

Research has shown that modifications of piperidine derivatives, including this compound, can lead to enhanced potency against the extracellular signal-regulated kinase 5 (ERK5). A study highlighted the optimization of these compounds to improve pharmacokinetics while maintaining efficacy .

Biological Studies

Investigating Biological Activity

The compound is utilized in biological studies to evaluate the activity of pyridazine and piperidine derivatives. Its role in modulating biological pathways has been documented, contributing to our understanding of various disease mechanisms .

Table 1: Biological Activity of Derivatives

| Compound Name | Target | Activity Level |

|---|---|---|

| This compound | ERK5 | Moderate Inhibition |

| 4-(6-Aminopyridin-3-yl)piperazine | hERG Ion Channel | High Inhibition |

| Pyridazine Derivative | CNS Receptors | Variable |

Industrial Applications

Agrochemicals

this compound is a key intermediate in synthesizing agrochemicals, including herbicides and insecticides. For example, it can be involved in producing compounds like atrazine, which is widely used for weed control in crops .

Table 2: Agrochemical Synthesis Applications

| Agrochemical Type | Example Compound | Role of this compound |

|---|---|---|

| Herbicide | Atrazine | Intermediate for synthesis |

| Insecticide | Chlorpyrifos | Precursor for active ingredient synthesis |

| Fungicide | Propiconazole | Building block for formulation |

Mechanism of Action

The mechanism of action of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate

- Structure : Piperidine-4-carboxylate ester with a 6-methylpyridazin-3-yl group.

- Molecular Formula : C₁₄H₂₁N₃O₂.

- Key Differences :

- Pyridazine ring (two adjacent nitrogen atoms) vs. pyridine, altering electronic properties and binding affinity.

- Ester at position 4 instead of 3, affecting conformational flexibility.

- Applications : Pyridazine derivatives are explored for CNS targets due to their planar structure .

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate

- Structure: Substitutes the pyridinyl group with a 5-amino-1,3,4-thiadiazol-2-yl ring.

- Molecular Formula : C₁₀H₁₆N₄O₂S.

- Key Differences :

- Thiadiazole introduces sulfur, enhancing π-stacking and metal-binding capabilities.

- Smaller heterocycle may reduce steric hindrance in target binding.

- Bioactivity : Thiadiazoles are associated with antimicrobial and anticancer activity .

Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

- Structure : Aromatic 2-fluorobenzyl group replaces the pyridinyl moiety.

- Molecular Formula: C₁₅H₂₀FNO₂.

- Key Differences :

- Fluorine atom increases electronegativity and metabolic stability.

- Benzyl group enhances lipophilicity, favoring blood-brain barrier penetration.

- Synthesis : Likely involves alkylation of piperidine with a benzyl halide, as in .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- 6-Aminopyridinyl Group: Enhances solubility and hydrogen-bond donor/acceptor capacity, critical for kinase inhibition or receptor binding .

- Methylpyrazine/Pyridazine : Electron-deficient rings may improve interaction with hydrophobic enzyme pockets .

- Thiadiazole/Sulfonyl Groups : Sulfur-containing moieties can modulate redox properties and metal chelation .

Comparative Data Table

Biological Activity

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical reactions involving piperidine and pyridine derivatives. The general synthetic route includes:

- Starting Materials : Piperidine and 2-nitro-5-halopyridine.

- Nucleophilic Substitution : Formation of an intermediate through nucleophilic substitution.

- Protection of Functional Groups : Use of tert-butyl groups to protect reactive sites.

- Catalytic Hydrogenation : Final conversion to the target compound.

This compound can undergo various reactions, including oxidation to form N-oxides and reduction to convert nitro groups to amino groups, which are crucial for its biological activity .

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory activity against several enzymes. Notably, it has been studied for its potential as an inhibitor of anaplastic lymphoma kinase (ALK), with reported IC50 values indicating potent inhibitory effects .

Receptor Modulation

The compound's interaction with various receptors suggests its role as a modulator. It has been shown to bind effectively to certain molecular targets, influencing signaling pathways that could lead to therapeutic outcomes in diseases such as cancer .

Case Studies and Research Findings

-

In Vitro Studies : A study assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties found that it maintains a favorable profile for bioavailability, which is critical for therapeutic applications .

Compound HLM (% rem) MLM (% rem) m log D PAMPA P app/nms –1 This compound 89 92 1.6 2 -

In Vivo Efficacy : In animal models, particularly using P. berghei for malaria studies, the compound showed significant reductions in parasitemia, indicating its potential as an antimalarial agent .

Compound In Vivo Reduction in Parasitemia (%) This compound 46

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. This can lead to inhibition of enzymatic functions or alteration in receptor signaling pathways, resulting in therapeutic effects against various diseases .

Q & A

Q. What are the established synthetic pathways for Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate, and what critical parameters influence reaction yields?

The compound is synthesized via multi-step reactions, often involving condensation of piperidine derivatives with substituted pyridine precursors. Key steps include nucleophilic substitution or coupling reactions under controlled conditions (e.g., 60–80°C in ethanol or dichloromethane). Catalysts like Lewis acids (AlCl₃) or palladium-based systems enhance efficiency. Critical parameters include solvent polarity, stoichiometric ratios, and reaction duration, optimized to minimize by-products. Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC ensures progress, with purification via column chromatography or recrystallization .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

A combination of spectroscopic and chromatographic methods is used:

- NMR spectroscopy : 1H and 13C NMR identify key groups (e.g., ethyl ester δ ~1.2–1.4 ppm, piperidine protons δ ~2.5–3.5 ppm).

- Mass spectrometry : HRMS confirms molecular ion consistency.

- HPLC : Assesses purity using a C18 column with acetonitrile/water gradients.

- X-ray crystallography : Resolves stereochemistry using SHELXL for refinement .

Q. How is the compound’s preliminary biological activity evaluated in vitro?

Initial screening involves enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) and receptor-binding studies. Dose-response curves (IC₅₀/EC₅₀) quantify potency. Cytotoxicity is assessed via MTT or resazurin assays in relevant cell lines. Structural analogs suggest potential antimicrobial or anti-inflammatory activity, guiding target selection .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding data?

Discrepancies may arise from conformational flexibility or solvation effects. Mitigation strategies include:

- Molecular dynamics simulations : Explore ligand-receptor conformations under physiological conditions.

- Experimental validation : Use isothermal titration calorimetry (ITC) for thermodynamics and surface plasmon resonance (SPR) for kinetics.

- Mutagenesis studies : Identify critical binding residues to refine computational models .

Q. What strategies optimize the compound’s solubility and stability for pharmacokinetic studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance bioavailability.

- Formulation : Use cyclodextrins or lipid-based nanoparticles to improve aqueous solubility.

- Stability assays : Conduct pH-dependent degradation studies (HPLC-MS) to identify vulnerable functional groups .

Q. How can side reactions during synthesis be systematically analyzed and minimized?

- By-product identification : LC-MS or GC-MS detects impurities, guiding reaction optimization.

- Condition screening : Test solvents (e.g., DMF vs. THF), temperatures, and catalysts to suppress side pathways.

- Protecting groups : Temporarily shield reactive sites (e.g., amine groups) during critical steps .

Q. What methodologies elucidate the compound’s mechanism of action against specific enzymes?

- Kinetic studies : Measure substrate turnover rates (e.g., Michaelis-Menten plots) under varying inhibitor concentrations.

- Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs.

- Fluorescence quenching : Monitor conformational changes in enzymes upon ligand binding .

Q. How do researchers validate stereochemical assignments when NMR data is ambiguous?

- NOESY/ROESY NMR : Detect spatial proximity between protons to infer 3D structure.

- Vibrational circular dichroism (VCD) : Differentiate enantiomers via chiral center vibrations.

- X-ray crystallography : Provides definitive stereochemical proof .

Q. What advanced techniques assess the compound’s metabolic stability in hepatic models?

- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS.

- CYP450 inhibition screening : Identify metabolic pathways using fluorogenic substrates.

- Metabolite profiling : Use high-resolution MS/MS to characterize Phase I/II metabolites .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Pharmacophore mapping : Identify critical functional groups for target binding.

- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with activity data.

- Free-energy perturbation (FEP) : Predict binding affinity changes for synthetic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.